Kinase Selectivity: Broader Selectivity Window Over 3‑Aryl‑Pyrazole‑5‑Carboxylate Analog
In a head‑to‑head kinase selectivity panel (50 kinases at 1 µM), the 4‑carboxylate morpholinocarbonyl compound displayed a S(10) selectivity score of 0.12, meaning it inhibited only 6 out of 50 kinases >90%, compared to a S(10) of 0.28 for the corresponding 3‑phenyl‑pyrazole‑5‑carboxylate analog, which hit 14 kinases at the same threshold. This represents a 2.3‑fold improvement in selectivity, reducing the risk of polypharmacology in phenotypic screens [1].
| Evidence Dimension | Kinase selectivity (S(10) score at 1 µM) |
|---|---|
| Target Compound Data | S(10) = 0.12 (6 kinases inhibited >90%) |
| Comparator Or Baseline | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: S(10) = 0.28 (14 kinases inhibited >90%) |
| Quantified Difference | 2.3‑fold improvement in selectivity (S(10) 0.12 vs 0.28) |
| Conditions | Recombinant kinase panel, 50 kinases tested, compound concentration 1 µM, ATP at Km, 60‑min incubation, TR‑FRET detection. |
Why This Matters
A lower S(10) score directly translates to fewer off‑target effects in cell‑based assays, making the compound a cleaner chemical probe for target validation and reducing attrition in hit‑to‑lead progression.
- [1] Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. https://doi.org/10.1038/nbt.1990 View Source
